9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Therapeutic Drug Monitoring HPLC Method Validation Pharmacokinetics

Procure this ≥98% HPLC-certified carbamazepine metabolite reference standard (CAS 68011-71-2) to ensure chromatographic resolution from co-eluting carbamazepine-10,11-epoxide. Its distinct retention time (~1 min gap on Superspher 60 RP-select B) prevents misclassification in therapeutic drug monitoring. Essential for discriminating carbamazepine from oxcarbazepine exposure—9-OH-CBZ is undetectable in oxcarbazepine patients—and for closing mass balance in autoinduction studies (23–32% urinary recovery). Only an authentic 9-OH-CBZ standard delivers forensic and pharmacokinetic specificity.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 68011-71-2
Cat. No. B030549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Hydroxymethyl)acridine-10(1h)-carboxamide
CAS68011-71-2
Synonyms9-HMCA
9-hydroxymethyl-10-carbamoyl acridan
9-hydroxymethyl-10-carbamoylacridan
9-OH-CA
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO
InChIInChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)
InChIKeyLAUDUHYRZXCAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Hydroxymethyl)acridine-10(1H)-carboxamide (CAS 68011-71-2) Procurement Guide for Analytical Reference Standards and Metabolism Research


9-(Hydroxymethyl)acridine-10(1H)-carboxamide, widely referred to as 9-hydroxymethyl-10-carbamoylacridan (9-OH-CBZ or HMCA), is a synthetic acridine derivative that serves as a primary reference standard for the ring-contracted metabolite of the antiepileptic drug carbamazepine [1]. Identified as a major serum metabolite in patients under chronic carbamazepine therapy, this compound is listed under MeSH as a carbamazepine metabolite and is commercially available as an analytical standard with a certified purity of ≥98.0% (HPLC) [2]. Its primary utility lies in clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic modeling, where accurate identification and quantification of this metabolite are essential.

Why Generic Carbamazepine Metabolite Standards Cannot Substitute for 9-(Hydroxymethyl)acridine-10(1H)-carboxamide


Substituting 9-(Hydroxymethyl)acridine-10(1H)-carboxamide with other carbamazepine metabolites such as carbamazepine-10,11-epoxide (CBZ-E) or the 10,11-diol (CBZ-diol) introduces critical analytical errors. As demonstrated by Wad et al., this metabolite exhibits a distinct chromatographic retention time, eluting approximately one minute after CBZ-E under standard reversed-phase conditions, and its serum concentrations range from one-eighth to one-third of co-existing CBZ-E levels, causing direct analytical interference if not separately resolved [1]. Moreover, its unique metabolic origin means it is absent during oxcarbazepine therapy, making it a specific marker for carbamazepine metabolism that cannot be replaced by generic acridine derivatives or other hydroxylated metabolites [1]. The quantitative evidence below details these non-interchangeable properties.

Quantitative Differentiation Evidence for 9-(Hydroxymethyl)acridine-10(1H)-carboxamide Against Its Closest Metabolic Analogs


Serum Concentration Range of Unconjugated 9-OH-CBZ is 0.5–2.8 µmol/L, Corresponding to 12.5–33% of the Co-eluting CBZ-10,11-Epoxide (CBZ-E) Level

In a study of 100 patient serum samples, the unconjugated 9-(Hydroxymethyl)acridine-10(1H)-carboxamide (9-OH-CBZ) concentration ranged from 0.5 to 2.8 µmol/L, which represented one-eighth to one-third of the simultaneously measured CBZ-10,11-epoxide (CBZ-E) concentration [1]. This direct, within-study comparison demonstrates that 9-OH-CBZ is a quantitatively significant metabolite that can co-elute and cause analytical interference if not properly resolved from CBZ-E.

Therapeutic Drug Monitoring HPLC Method Validation Pharmacokinetics

Urinary Excretion of 9-OH-CBZ Reaches 23–32% of CBZ-Diol During Carbamazepine Therapy Versus Only 1.9–4.0% During CBZ-E Therapy

In a crossover study of three patients with trigeminal neuralgia, urinary excretion of 9-OH-CBZ was measured as a percentage of the trans-10,11-dihydro-10,11-trans-dihydroxy-CBZ (CBZ-diol) excretion. During carbamazepine monotherapy, 9-OH-CBZ excretion reached 23%, 32%, and 24% of the CBZ-diol excretion, whereas during CBZ-E monotherapy it was only 1.9%, 3.3%, and 4.0% [1]. This indicates that the major route of 9-OH-CBZ formation is not via the epoxide-diol pathway but directly from carbamazepine or another precursor.

Drug Metabolism Urinary Excretion Mass Balance

Chromatographic Resolution: 9-OH-CBZ Elutes ~1 Minute After CBZ-10,11-Epoxide Under Standard Reversed-Phase Conditions

Using a Superspher 60 RP-select B column (125 × 3 mm, 5 µm), the retention time of unconjugated 9-OH-CBZ was approximately 1 minute longer than that of CBZ-10,11-epoxide (CBZ-E) in the high-performance liquid chromatography method described by Wad et al. [1]. This separation is critical because 9-OH-CBZ appears in concentrations up to one-third of CBZ-E and would otherwise co-elute, causing peak purity failures.

Analytical Chemistry HPLC Separation Reference Standards

Correlation Coefficients: Serum 9-OH-CBZ Correlates More Closely with CBZ-E (r=0.80) Than with CBZ-Diol (r=0.77) or Parent CBZ (r=0.53)

In 100 serum samples, the correlation coefficient (r) between unconjugated 9-OH-CBZ and CBZ-10,11-epoxide (CBZ-E) was 0.80, compared to 0.77 for CBZ-diol and 0.53 for the parent carbamazepine [1]. The higher correlation with CBZ-E suggests that 9-OH-CBZ formation is more closely linked to the epoxide pathway than to the diol pathway, although the detection of 9-OH-CBZ independently of CBZ-E therapy indicates alternative formation routes.

Pharmacokinetic Correlation Metabolic Pathway Inference Biomarker Validation

Pathway-Specific Presence: 9-OH-CBZ Undetectable in Oxcarbazepine-Treated Patients Despite High Levels of CBZ-Diol

Wad et al. reported that 9-OH-CBZ could not be detected in serum samples from 20 patients treated with oxcarbazepine, even though these patients had comparably high concentrations of CBZ-diol [1]. This demonstrates that 9-OH-CBZ is not a downstream product of the CBZ-diol pathway shared by oxcarbazepine, but rather a specific metabolic signature of carbamazepine exposure.

Metabolic Specificity Oxcarbazepine Clinical Toxicology

Recommended Procurement Scenarios for 9-(Hydroxymethyl)acridine-10(1H)-carboxamide Based on Verified Differential Evidence


Calibration and Quality Control in Therapeutic Drug Monitoring of Carbamazepine

Clinical laboratories measuring carbamazepine and its metabolites must use an authentic 9-(Hydroxymethyl)acridine-10(1H)-carboxamide standard to calibrate HPLC-UV or LC-MS/MS assays. As shown in Section 3, 9-OH-CBZ co-elutes in the region of CBZ-E, and its concentration reaches up to 33% of the CBZ-E level [1]. Without this standard, the CBZ-E peak may be integrated with a shoulder or co-eluting contaminant, leading to overestimation of the active epoxide metabolite and potential misclassification of patient compliance or toxicity.

Pharmacokinetic Modeling of Carbamazepine Autoinduction and Metabolic Pathway Elucidation

Researchers studying the time-dependent autoinduction of carbamazepine metabolism require 9-OH-CBZ to close the mass balance of urinary metabolites. The quantitative excretion data showing 23–32% urinary recovery relative to CBZ-diol during carbamazepine therapy, versus only 1.9–4.0% during CBZ-E therapy [2], demonstrate that omitting 9-OH-CBZ from metabolic models results in a substantial underestimation of the non-epoxide-diol clearance pathway.

Forensic and Clinical Toxicology Differentiation of Carbamazepine vs. Oxcarbazepine Ingestion

In post-mortem or emergency toxicology, the presence of 9-OH-CBZ definitively indicates exposure to carbamazepine rather than oxcarbazepine, because 9-OH-CBZ is undetectable in oxcarbazepine patients despite high CBZ-diol levels [1]. This specificity is not provided by CBZ-E or CBZ-diol, both of which are present after oxcarbazepine administration. Procurement of the 9-OH-CBZ reference standard enables validated reporting of this discriminatory marker.

Development and Validation of Multi-Analyte Antiepileptic Drug HPLC Methods

Pharmaceutical analytical development groups designing simultaneous determination methods for antiepileptic drugs in biological matrices must include 9-OH-CBZ to verify resolution from CBZ-E. The approximately one-minute retention time gap demonstrated on a Superspher 60 RP-select B column [1] provides a benchmark for method transfer and system suitability testing, confirming that the selected column and mobile phase achieve baseline separation.

Quote Request

Request a Quote for 9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.